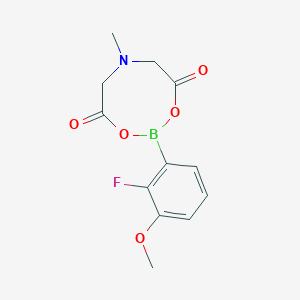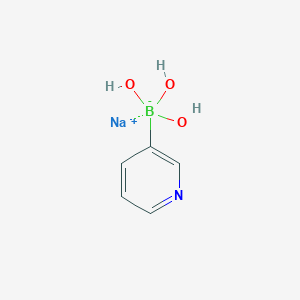
Sodium pyridine-3-trihydroxyborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pyridine-3-trihydroxyborate is a chemical compound with the empirical formula C5H7BNNaO3 and a molecular weight of 162.91 g/mol . This compound is known for its unique structure, which includes a pyridine ring bonded to a borate group. It is primarily used in early discovery research and is part of a collection of unique chemicals .
Preparation Methods
The synthesis of sodium pyridine-3-trihydroxyborate involves the hydroboration of pyridine. This process can be achieved through an umpolung approach, where a diboron(4) compound and a proton source are used under basic and catalyst-free conditions . The reaction consists of a formal boryl anion addition to pyridine, producing an N-boryl pyridyl anion complex, followed by protonation . This method is efficient and allows for the preparation of multi-substituted N-H 1,4-dihydropyridine derivatives .
Chemical Reactions Analysis
Sodium pyridine-3-trihydroxyborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Common reagents used in these reactions include diboron(4) compounds, proton sources, and triborane . The major products formed from these reactions are multi-substituted N-H 1,4-dihydropyridine derivatives and stable dearomatic intermediates .
Scientific Research Applications
Sodium pyridine-3-trihydroxyborate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium pyridine-3-trihydroxyborate involves the coordination of the borate group to the pyridine ring, resulting in the formation of a stable N-boryl pyridyl anion complex . This complex undergoes protonation, leading to the formation of multi-substituted N-H 1,4-dihydropyridine derivatives . The molecular targets and pathways involved in this process include the boryl anion addition to pyridine and subsequent protonation .
Comparison with Similar Compounds
Sodium pyridine-3-trihydroxyborate can be compared with other similar compounds, such as:
Sodium thiophene-3-trihydroxyborate: Similar in structure but with a thiophene ring instead of a pyridine ring.
Sodium thiophene-2-trihydroxyborate: Another thiophene-based compound with different substitution patterns.
Pyridine-3-sulfonyl chloride: A pyridine derivative with a sulfonyl chloride group instead of a borate group.
The uniqueness of this compound lies in its ability to form stable N-boryl pyridyl anion complexes and its efficient synthesis of multi-substituted N-H 1,4-dihydropyridine derivatives .
Properties
Molecular Formula |
C5H7BNNaO3 |
|---|---|
Molecular Weight |
162.92 g/mol |
IUPAC Name |
sodium;trihydroxy(pyridin-3-yl)boranuide |
InChI |
InChI=1S/C5H7BNO3.Na/c8-6(9,10)5-2-1-3-7-4-5;/h1-4,8-10H;/q-1;+1 |
InChI Key |
KTSXEZYIFVVLSO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=CC=C1)(O)(O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


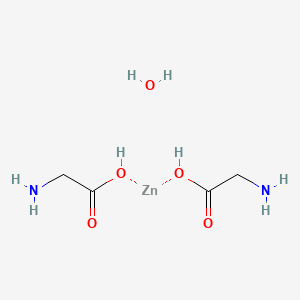
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052342.png)
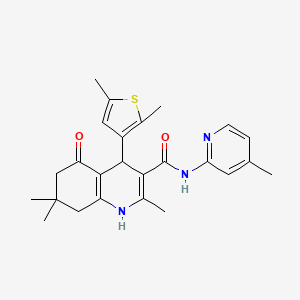
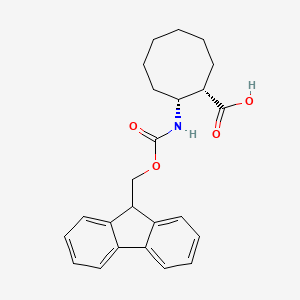

![bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] hydrogen phosphate](/img/structure/B12052363.png)
![2-[2-[2-[2-(2-Tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12052375.png)
![3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B12052384.png)
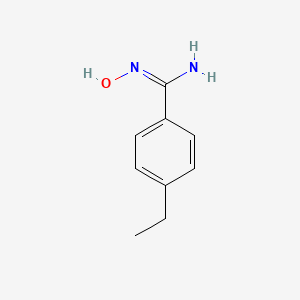
![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B12052404.png)
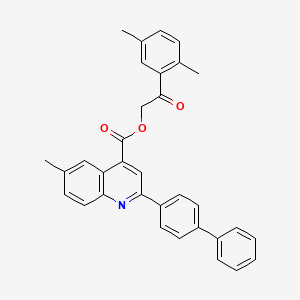
![3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR](/img/structure/B12052414.png)
